2-(4-methoxy-2-methylphenyl)propan-2-ol
Description
Historical Context of Related Alkylaryl Alcohol and Ether Chemistry
The chemistry of alcohols and ethers is a foundational pillar of organic chemistry, with a rich history dating back centuries. The preparation of ethanol (B145695), or spirit of wine, through fermentation is an ancient practice. Closely related, diethyl ether was first synthesized in the 13th century by the action of sulfuric acid on ethanol. Early investigations into ethers were crucial in developing the concept of chemical structure and catalysis.
A significant milestone in ether synthesis was the development of the Williamson ether synthesis in the 19th century. This reaction, involving an alkoxide and an alkyl halide, provided a versatile method for preparing both symmetrical and unsymmetrical ethers. youtube.com However, for structurally complex molecules like tertiary alcohols, the Williamson synthesis can be inefficient due to competing elimination reactions. libretexts.org
The 20th century saw the advent of powerful new synthetic methods, including the Grignard reaction, which revolutionized the synthesis of alcohols. organicchemistrytutor.comlibretexts.org The reaction of an organomagnesium halide (Grignard reagent) with a ketone or ester provides a direct route to tertiary alcohols. libretexts.orgorganicchemistrytutor.com This development was critical for the synthesis of complex alkylaryl alcohols. Another key reaction, the Friedel-Crafts acylation, allows for the introduction of acyl groups onto aromatic rings, which can then be further manipulated to produce alcohols. wisc.eduorganic-chemistry.org These historical advancements in synthetic methodology have paved the way for the targeted synthesis and study of specific molecules like 2-(4-methoxy-2-methylphenyl)propan-2-ol.
Significance of this compound within Modern Organic Synthesis and Reaction Mechanisms
The significance of this compound in modern organic synthesis lies primarily in its utility as a model substrate for studying reaction mechanisms and as a potential intermediate in the synthesis of more complex molecules. Its structure incorporates several key features: a tertiary alcohol, an electron-rich aromatic ring due to the methoxy (B1213986) group, and steric hindrance from the ortho-methyl group.
Synthesis of Tertiary Alcohols: The primary method for synthesizing this compound and related tertiary alcohols is the Grignard reaction. libretexts.orgorganicchemistrytutor.comlibretexts.org This typically involves the reaction of a methylmagnesium halide with an appropriate ketone precursor, such as 1-(4-methoxy-2-methylphenyl)ethan-1-one. organicchemistrytutor.com Alternatively, the reaction of an organolithium reagent with an ester can also yield tertiary alcohols.
Another synthetic route involves the Friedel-Crafts acylation of an appropriate aromatic substrate. wisc.eduorganic-chemistry.org For instance, the acylation of 1-methoxy-3-methylbenzene with acetyl chloride could produce a ketone intermediate, which is then reacted with a Grignard reagent to form the tertiary alcohol. libretexts.orgyoutube.com
Reaction Mechanisms: The compound is a valuable substrate for studying various reaction mechanisms:
Acid-Catalyzed Dehydration: Tertiary alcohols like this compound readily undergo acid-catalyzed dehydration to form alkenes. libretexts.org The mechanism proceeds through a stable tertiary carbocation intermediate. The regioselectivity of this elimination can be influenced by the substitution pattern on the aromatic ring.
Oxidation: The oxidation of tertiary alcohols is generally difficult under standard conditions due to the absence of a hydrogen atom on the carbinol carbon. ck12.org Studying the behavior of this compound in the presence of strong oxidizing agents can provide insights into C-C bond cleavage reactions.
Nucleophilic Substitution: While the hydroxyl group is a poor leaving group, it can be protonated under acidic conditions to form a good leaving group (water), facilitating nucleophilic substitution reactions.
Scope and Objectives of Academic Research Endeavors on this compound
Academic research focusing on this compound and its analogs is multifaceted, with objectives spanning from fundamental synthetic methodology to the exploration of its potential applications.
Detailed Research Findings:
Synthesis and Characterization: A primary objective is the development of efficient and stereoselective synthetic routes to this and related tertiary alcohols. Research focuses on optimizing Grignard and Friedel-Crafts reactions, as well as exploring novel catalytic systems. organicchemistrytutor.comlibretexts.orgwisc.edu Characterization of these compounds involves a suite of spectroscopic techniques.
Spectroscopic Analysis: The structural elucidation of this compound relies heavily on spectroscopic data. While specific spectra for this exact compound are not widely published, data for analogous compounds provide expected values.
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, the methoxy protons, the ortho-methyl protons, and the equivalent methyl protons of the propan-2-ol group. docbrown.infodocbrown.info
¹³C NMR: The carbon NMR spectrum would provide information on the number of unique carbon environments within the molecule. nih.gov
Mass Spectrometry: Mass spectrometry data would show the molecular ion peak and characteristic fragmentation patterns, which can help confirm the structure. nih.govuni.lu
Reaction Kinetics and Mechanistic Studies: Research endeavors often involve studying the kinetics and mechanisms of reactions involving this alcohol, such as its dehydration and potential rearrangement reactions of the resulting carbocation. libretexts.org The electronic and steric effects of the substituents on the aromatic ring play a crucial role in influencing reaction rates and product distributions.
Interactive Data Tables
Below are interactive tables summarizing key data related to the synthesis and properties of compounds structurally related to this compound.
| Product | Reactants | Reaction Type | Reference |
|---|---|---|---|
| Tertiary Alcohols | Ketone + Grignard Reagent (RMgX) | Grignard Reaction | organicchemistrytutor.comlibretexts.org |
| Tertiary Alcohols | Ester + 2 eq. Grignard Reagent (RMgX) | Grignard Reaction | |
| Aryl Ketones (precursor) | Arene + Acyl Chloride/Anhydride | Friedel-Crafts Acylation | organic-chemistry.org |
| 2-(4-ethoxyphenyl)-2-methylpropanol | 2-(4-ethoxyphenyl)-2-methylpropionic acid ethyl ester + Potassium borohydride (B1222165)/Lithium chloride | Reduction | google.com |
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Spectroscopic Data (Predicted/Reported) | Reference |
|---|---|---|---|---|
| 2-(2-Methylphenyl)propan-2-ol | C10H14O | 150.22 | ¹³C NMR and GC-MS data available in PubChem. | nih.gov |
| 2-(4-Methylphenyl)propan-2-ol | C10H14O | 150.22 | Predicted mass spectrometry data available. | uni.lu |
| 2-(4-Methoxyphenyl)propan-2-ol (B134755) | C10H14O2 | 166.22 | Predicted LogP, pKa, and other properties available. |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(4-methoxy-2-methylphenyl)propan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c1-8-7-9(13-4)5-6-10(8)11(2,3)12/h5-7,12H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOTINEMCPZZCGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)C(C)(C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2 4 Methoxy 2 Methylphenyl Propan 2 Ol and Its Derived Structures
Chemo- and Regioselective Synthetic Pathways to 2-(4-methoxy-2-methylphenyl)propan-2-ol
The construction of the this compound scaffold necessitates the formation of a key carbon-carbon bond to create the tertiary alcohol moiety attached to the substituted aromatic ring. The strategic placement of the methoxy (B1213986) and methyl groups on the phenyl ring requires synthetic methods that can accommodate these functionalities and direct the reaction to the desired isomer.
Organometallic reagents are paramount in the synthesis of tertiary alcohols due to their ability to act as potent carbon nucleophiles. The Grignard reaction, in particular, stands out as a versatile and widely used method for this transformation. libretexts.orgchegg.com Two primary retrosynthetic disconnections are viable for the synthesis of this compound using this approach.
The first and most direct pathway involves the reaction of a suitable ketone precursor, 1-(4-methoxy-2-methylphenyl)ethan-1-one, with a methyl organometallic reagent, such as methylmagnesium bromide (MeMgBr) or methyllithium (B1224462) (MeLi). The nucleophilic methyl group attacks the electrophilic carbonyl carbon of the ketone, and subsequent acidic workup protonates the resulting alkoxide to yield the final tertiary alcohol. libretexts.orgshaalaa.com
A second pathway involves the reaction of an organometallic reagent derived from the aromatic ring with acetone (B3395972). In this route, 1-bromo-4-methoxy-2-methylbenzene is first converted into its corresponding Grignard reagent, (4-methoxy-2-methylphenyl)magnesium bromide. This powerful nucleophile then attacks the carbonyl carbon of acetone. The intermediate magnesium alkoxide is then hydrolyzed to furnish this compound. libretexts.org This method is advantageous when the aromatic halide is more readily available than the corresponding ketone.
The choice between these pathways often depends on the availability of starting materials and the desire to avoid potential side reactions. For instance, the presence of other electrophilic sites in the molecule could lead to a loss of chemoselectivity. However, for a relatively simple structure like this compound, both routes are highly effective.
Table 1: Organometallic Approaches to this compound
| Pathway | Aromatic Precursor | Carbonyl Source | Organometallic Reagent | Key Transformation |
| 1 | 1-(4-methoxy-2-methylphenyl)ethan-1-one | (Internal) | Methylmagnesium Bromide | Nucleophilic addition of methyl group to ketone |
| 2 | 1-Bromo-4-methoxy-2-methylbenzene | Acetone | (4-methoxy-2-methylphenyl)magnesium bromide | Nucleophilic addition of aryl group to ketone |
While direct reduction is not used to form the tertiary alcohol itself, reductive processes are crucial for preparing the necessary precursors. For instance, the synthesis of the ketone precursor, 1-(4-methoxy-2-methylphenyl)ethan-1-one, can be achieved through the reduction of a more oxidized functional group.
More significantly, an alternative to the Grignard reaction with ketones is the reaction of an ester with an excess of an organometallic reagent. Esters react with two equivalents of a Grignard or organolithium reagent to produce tertiary alcohols where two of the alkyl groups are identical. libretexts.org Therefore, reacting methyl 4-methoxy-2-methylbenzoate with two or more equivalents of methylmagnesium bromide would also yield this compound after workup.
Furthermore, the reduction of esters to alcohols using hydride reagents is a common transformation. While strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce esters to primary alcohols, certain modified hydride systems can be used for more controlled reductions. A notable example is the use of sodium borohydride (B1222165) in combination with metal salts like lithium chloride, which enhances its reducing power to convert esters into their corresponding alcohols. google.com A process for a structurally similar compound, 2-(4-ethoxyphenyl)-2-methylpropanoic acid ethyl ester, utilizes potassium borohydride and lithium chloride in an ethanol (B145695) solvent to achieve high yields of the corresponding tertiary alcohol. google.com This method offers advantages in terms of safety and cost over more reactive hydrides. This suggests that a precursor such as methyl 2-(4-methoxy-2-methylphenyl)propanoate could be effectively reduced to the target alcohol using a similar borohydride/metal halide system.
For a molecule of this complexity, a convergent synthesis offers advantages in efficiency by preparing key fragments of the molecule in parallel before combining them in the final steps. While typically applied to more complex structures, the principles can be applied here. escholarship.org The synthesis of this compound can be viewed as the convergence of an aromatic fragment and an aliphatic fragment.
One convergent strategy involves:
Aromatic Fragment Synthesis: A multi-step pathway to prepare the substituted aromatic precursor, such as 1-bromo-4-methoxy-2-methylbenzene or 1-(4-methoxy-2-methylphenyl)ethan-1-one, from simpler starting materials like cresol (B1669610) or anisole. This pathway would focus on introducing the methyl and methoxy groups with the correct regiochemistry.
Aliphatic Fragment Synthesis: The three-carbon "propan-2-ol" unit is derived from a simple, commercially available source like acetone or a methyl-containing organometallic reagent.
Green Chemistry Principles Applied to the Synthesis of this compound
Modern synthetic chemistry increasingly emphasizes the importance of sustainability. Green chemistry principles aim to reduce waste, minimize energy consumption, and use less hazardous materials. researchgate.net
A key aspect of green chemistry is the reduction or elimination of volatile organic solvents.
Solvent-Free Synthesis: Mechanochemical methods, such as ball-milling, offer a promising alternative to solvent-based reactions. nih.gov These techniques use mechanical force to initiate reactions between solid-state reactants, often in the absence of any solvent. While not yet specifically documented for this compound, the preparation of Grignard reagents and their subsequent reaction with carbonyls could potentially be adapted to solvent-free conditions, drastically reducing solvent waste. nih.gov
Environmentally Benign Solvents: When solvents are necessary, the focus shifts to using environmentally benign options. For instance, the reduction of an ester precursor using a borohydride/lithium chloride system can be performed in alcohols like ethanol, which is a safer and more environmentally friendly solvent than the ethers (like diethyl ether or THF) traditionally used for organometallic reactions. google.com Similarly, the use of water as a solvent in certain synthetic steps, where possible, represents a significant green advancement. researchgate.netatlantis-press.com
Catalysis is a cornerstone of green chemistry, as catalysts can increase reaction efficiency, reduce energy requirements, and be used in small amounts.
Promoter Systems: As mentioned, the use of lithium chloride to activate sodium borohydride for ester reduction is an example of using a simple salt as a promoter to enable the use of a milder, safer reagent. google.com
Table 2: Green Chemistry Approaches for Synthesis
| Green Principle | Method/Reagent | Potential Application | Advantage |
| Waste Reduction | Solvent-Free Mechanochemistry (Ball-Milling) | Grignard reaction or precursor synthesis | Eliminates volatile organic solvent waste. nih.gov |
| Safer Solvents | Ethanol, Water | Reduction of ester precursors; other aqueous steps | Lower toxicity and environmental impact compared to traditional organic solvents. google.comresearchgate.net |
| Catalysis | KBH₄ / LiCl System | Reduction of ester precursor to the target alcohol | Enables use of a safer, milder reducing agent in a benign solvent. google.com |
| Catalysis | Heterogeneous Catalysts (e.g., MOFs) | Precursor synthesis or C-C bond formation | Catalyst recyclability, reduced waste, improved atom economy. nih.gov |
Cascade and Multicomponent Reactions Incorporating the this compound Moiety
Cascade and multicomponent reactions represent highly efficient strategies in organic synthesis, enabling the construction of complex molecular architectures in a single operation from multiple starting materials. While specific examples detailing the direct participation of this compound in such reactions are not extensively documented, the structural motifs present in this molecule, particularly the tertiary benzylic alcohol, suggest its potential as a key component in various known cascade and multicomponent processes.
The core reactivity of tertiary benzylic alcohols in the presence of acid catalysts involves the formation of a stabilized carbocation. This intermediate is a linchpin in a variety of subsequent transformations. For instance, the Prins-type cyclization, a powerful tool for the synthesis of substituted tetrahydropyrans, can be initiated by the reaction of a homoallylic alcohol with an aldehyde. nih.govbeilstein-journals.orgbeilstein-journals.org In a similar vein, a tertiary benzylic alcohol like this compound could, under acidic conditions, generate a tertiary benzylic carbocation. This cation could then be trapped by an alkene or another nucleophile present in the reaction mixture, initiating a cascade sequence. The electron-donating methoxy group on the phenyl ring would further stabilize this carbocation, potentially facilitating its formation and subsequent reactions.
Research has demonstrated that benzylic and allylic alcohols can act as effective initiators for highly stereoselective polyene cyclization cascades. nih.gov These reactions proceed through the in-situ generation of a cation from the alcohol, which then triggers a series of intramolecular carbon-carbon bond formations. The this compound moiety, with its potential to form a stable tertiary benzylic cation, could conceivably be employed to initiate similar cascade cyclizations with appropriate polyene substrates.
Furthermore, multicomponent reactions that proceed via iminium or oxocarbenium ion intermediates could potentially incorporate structures derived from this compound. For example, in reactions where an aldehyde is a key component, the in-situ generation of an aldehyde from a corresponding primary or secondary alcohol is a common strategy. While this compound is a tertiary alcohol and cannot be directly oxidized to an aldehyde, its synthetic precursors or derivatives could be designed to participate in such multicomponent schemes. For instance, a related primary alcohol could be used to generate an aldehyde in situ, which then participates in a multicomponent reaction, with the core 2-(4-methoxy-2-methylphenyl) scaffold being carried through the reaction sequence.
The following table summarizes the potential cascade and multicomponent reactions where the this compound structural motif could be relevant, based on the reactivity of analogous tertiary benzylic alcohols.
| Reaction Type | Potential Role of this compound Moiety | Key Intermediates | Potential Products |
| Prins-Type Cyclization | Initiator of the cyclization via carbocation formation. | Tertiary benzylic carbocation, oxocarbenium ion. | Substituted tetrahydropyrans and related heterocycles. |
| Polyene Cyclization Cascade | Intermolecular initiator through carbocation generation. | Tertiary benzylic carbocation. | Polycyclic structures, steroid-like scaffolds. |
| Friedel-Crafts-type Alkylation | As an alkylating agent upon activation with a Lewis acid. | Tertiary benzylic carbocation. | Di- and tri-arylmethane derivatives. |
It is important to note that the specific conditions for these reactions would need to be optimized to accommodate the electronic and steric properties of the this compound moiety. The presence of the ortho-methyl group could influence the stereochemical outcome of these reactions, offering an interesting avenue for further investigation in the field of stereoselective synthesis.
Mechanistic Investigations of Chemical Transformations Involving 2 4 Methoxy 2 Methylphenyl Propan 2 Ol
Acid-Catalyzed Rearrangement Reactions of 2-(4-methoxy-2-methylphenyl)propan-2-ol
The presence of a tertiary alcohol group makes this compound susceptible to acid-catalyzed rearrangement reactions. These transformations are initiated by the protonation of the hydroxyl group, leading to the formation of a carbocation intermediate, which can then undergo various rearrangements to yield more stable products.
Pinacol-Type Rearrangements and Alkyl Migration Pathways
While the classical pinacol (B44631) rearrangement involves the transformation of a 1,2-diol to a carbonyl compound, the underlying principles of carbocation formation and subsequent alkyl or aryl migration are relevant to the acid-catalyzed reactions of this compound. wikipedia.orgmasterorganicchemistry.com In the presence of a strong acid, the hydroxyl group of this compound is protonated, forming a good leaving group (water). Departure of the water molecule generates a tertiary carbocation.
This carbocation can then undergo a 1,2-shift, where an adjacent alkyl or aryl group migrates to the electron-deficient carbon. The migratory aptitude of different groups plays a crucial role in determining the major product. Generally, a phenyl group has a higher migratory aptitude than a methyl group. In the case of this compound, the migration of the 4-methoxy-2-methylphenyl group would lead to a more stable benzylic carbocation, which is further stabilized by the electron-donating methoxy (B1213986) group. This rearranged carbocation can then be trapped by a nucleophile or lose a proton to form a stable product. The driving force for this rearrangement is the formation of a more stable carbocation intermediate. libretexts.org
Formation of Olefinic Byproducts via Dehydration Mechanisms
In addition to rearrangement reactions, the acid-catalyzed dehydration of this compound can also lead to the formation of olefinic byproducts. rsc.orggoogleapis.com The initial step, as in the rearrangement pathway, is the formation of a tertiary carbocation. This carbocation can then lose a proton from an adjacent carbon atom to form a double bond, resulting in an alkene.
Given the structure of this compound, two primary dehydration products are possible: 1-(4-methoxy-2-methylphenyl)-1-methylethene and 2-(4-methoxy-2-methylphenyl)prop-1-ene. The regioselectivity of this elimination reaction is governed by Zaitsev's rule, which predicts that the more substituted alkene will be the major product. Therefore, 1-(4-methoxy-2-methylphenyl)-1-methylethene is expected to be the predominant olefinic byproduct. The reaction conditions, such as the strength and concentration of the acid and the temperature, can influence the ratio of rearrangement products to olefinic byproducts. google.com
Oxidation-Reduction Chemistry of the Tertiary Hydroxyl Group in this compound
The tertiary nature of the hydroxyl group in this compound presents unique challenges and opportunities in its oxidation-reduction chemistry.
Selective Oxidation to Carbonyl Derivatives and Subsequent Reactivity
The oxidation of tertiary alcohols is generally not possible under standard conditions because they lack a hydrogen atom on the carbon bearing the hydroxyl group, which is necessary for the typical oxidation mechanism to a ketone or aldehyde. ck12.org Therefore, direct oxidation of this compound to a carbonyl compound is not a feasible transformation.
However, it is conceivable that under harsh oxidative conditions, cleavage of a carbon-carbon bond could occur, leading to the formation of smaller carbonyl-containing fragments. For instance, strong oxidizing agents might cleave the bond between the tertiary carbon and the aromatic ring or one of the methyl groups, but this would not be a selective transformation and would likely result in a complex mixture of products.
Reductive Elimination and Hydrogenation Pathways
The tertiary hydroxyl group of this compound can be removed through reductive elimination. This can be achieved by first converting the alcohol into a better leaving group, such as a tosylate or a halide, followed by reduction with a suitable reducing agent like lithium aluminum hydride.
Alternatively, catalytic hydrogenation can be employed. In this process, the alcohol is treated with hydrogen gas in the presence of a metal catalyst (e.g., palladium on carbon). This reaction typically proceeds via initial hydrogenolysis of the C-O bond, leading to the formation of the corresponding alkane, 2-(4-methoxy-2-methylphenyl)propane. The efficiency of this reduction can be influenced by factors such as the choice of catalyst, solvent, temperature, and hydrogen pressure.
Electrophilic Aromatic Substitution Reactions on the Phenyl Ring of this compound
The phenyl ring of this compound is activated towards electrophilic aromatic substitution due to the presence of the electron-donating methoxy and methyl groups. masterorganicchemistry.commasterorganicchemistry.com These substituents direct incoming electrophiles primarily to the ortho and para positions relative to themselves.
The methoxy group is a strong activating group and a powerful ortho, para-director. The methyl group is also an activating group and an ortho, para-director, although weaker than the methoxy group. The bulky 2-hydroxypropyl group will exert a significant steric hindrance, which will influence the regioselectivity of the substitution.
Considering the directing effects of the existing substituents, electrophilic attack is most likely to occur at the positions ortho and para to the methoxy group. The position para to the methoxy group is already occupied by the methyl group. Therefore, the most favored positions for electrophilic attack are the carbons ortho to the methoxy group. However, one of these positions is sterically hindered by the adjacent methyl group. Consequently, the most probable site for electrophilic substitution is the carbon atom ortho to the methoxy group and meta to the methyl group.
Regioselectivity Directing Effects of Methoxyl and Methyl Substituents
In electrophilic aromatic substitution (EAS) reactions, the substituents already present on the benzene (B151609) ring govern the position of subsequent substitution. libretexts.org The methoxyl (-OCH₃) and methyl (-CH₃) groups in this compound are both classified as activating, ortho-, para-directing groups. fiveable.mesaskoer.ca This means they increase the rate of reaction compared to benzene and direct incoming electrophiles to the positions ortho and para relative to themselves. saskoer.calumenlearning.com
The directing influence of these groups stems from their ability to donate electron density to the aromatic ring, which stabilizes the positively charged carbocation intermediate (the arenium ion or sigma complex) formed during the reaction. libretexts.orgfiveable.me
Methoxyl Group (-OCH₃): This is a strongly activating group. It exerts a weak electron-withdrawing inductive effect (-I) due to the high electronegativity of the oxygen atom, but this is overwhelmingly surpassed by its strong electron-donating resonance effect (+R). The oxygen's lone pairs can be delocalized into the π-system of the ring, significantly increasing electron density at the ortho and para positions. organicchemistrytutor.comyoutube.com This resonance stabilization is particularly effective for the arenium ion intermediates formed during ortho and para attack. organicchemistrytutor.com
Methyl Group (-CH₃): This is a weakly activating group. It donates electron density primarily through an inductive effect (+I) and hyperconjugation. libretexts.org In the intermediates of ortho and para attack, one resonance structure places the positive charge directly on the carbon bearing the methyl group, allowing for effective stabilization. libretexts.org
In this compound, the substituents are located at positions 1 (hypothetically, the point of attachment of the propan-2-ol group), 2 (methyl), and 4 (methoxy). The positions available for electrophilic substitution are 3, 5, and 6. The combined directing effects are as follows:
The methyl group at C-2 directs incoming electrophiles to its ortho (C-3) and para (C-6) positions.
The methoxy group at C-4 directs incoming electrophiles to its ortho positions (C-3 and C-5).
Therefore, positions 3, 5, and 6 are all activated. The final regiochemical outcome will depend on the balance between the powerful activating effect of the methoxy group, the weaker activation by the methyl group, and steric hindrance from the existing substituents, particularly the bulky 2-hydroxypropyl group at C-1 and the methyl group at C-2. Position 3 is strongly activated by both groups (ortho to both), but may experience some steric hindrance. Position 5 is activated only by the methoxy group (ortho), while position 6 is activated only by the methyl group (para).
| Substituent | Type | Electronic Effects | Directing Influence | Activating/Deactivating |
|---|---|---|---|---|
| -OCH₃ (Methoxyl) | Alkoxy | Strong +R, Weak -I | Ortho, Para organicchemistrytutor.comnumberanalytics.com | Strongly Activating organicchemistrytutor.com |
| -CH₃ (Methyl) | Alkyl | +I, Hyperconjugation | Ortho, Para libretexts.org | Weakly Activating organicchemistrytutor.com |
Kinetic and Thermodynamic Aspects of Substitution
The distribution of products in a chemical reaction can be governed by either kinetic or thermodynamic control. libretexts.org
Kinetic Control: At lower temperatures, the reaction is essentially irreversible, and the major product is the one that is formed fastest (i.e., via the pathway with the lowest activation energy). fiveable.mestackexchange.com This is the kinetic product.
Thermodynamic Control: At higher temperatures, the reaction becomes reversible. This allows the initially formed products to revert to the intermediate and then proceed via alternative pathways. Given enough energy and time, the system reaches equilibrium, and the major product is the most stable one (i.e., the one with the lowest Gibbs free energy). fiveable.mestackexchange.com This is the thermodynamic product.
In the electrophilic aromatic substitution of substituted benzenes, the distinction between kinetic and thermodynamic control can be crucial. hw.ac.uk Often, substitution at the ortho position is sterically hindered, leading to a higher activation energy barrier compared to para substitution. However, in some cases, the ortho product might be stabilized by other factors. Generally, for ortho-, para-directing groups, the para isomer is considered the thermodynamic product due to its greater stability arising from reduced steric strain, while the ortho isomer might be the kinetic product if its formation pathway is faster. libretexts.org
For this compound, an electrophilic attack could yield a mixture of isomers. The ratio of these products could be manipulated by temperature. A lower reaction temperature would likely favor the kinetic product, which is the isomer formed via the lowest-energy transition state, while a higher temperature would favor the formation of the most stable isomer, the thermodynamic product. libretexts.orgstackexchange.com
| Factor | Kinetic Control | Thermodynamic Control |
|---|---|---|
| Reaction Conditions | Lower temperatures, shorter reaction times | Higher temperatures, longer reaction times fiveable.me |
| Determining Factor | Rate of formation (lowest activation energy) libretexts.org | Product stability (lowest Gibbs free energy) libretexts.org |
| Reversibility | Reaction is effectively irreversible stackexchange.com | Reaction is reversible, equilibrium is reached stackexchange.com |
| Product | Kinetic Product (fastest-forming) | Thermodynamic Product (most stable) |
Nucleophilic Substitution Reactions and Ether Cleavage Chemistry of the Methoxyl Group
The tertiary benzylic alcohol and the aryl methyl ether moieties of this compound are susceptible to nucleophilic attack under specific conditions.
Nucleophilic Substitution Reactions
The alcohol group in this compound is attached to a tertiary benzylic carbon. This structural feature is highly significant for its reactivity in nucleophilic substitution reactions. pearson.comchemistrysteps.com Tertiary alcohols are generally unreactive under neutral or basic conditions because the hydroxide (B78521) ion (-OH) is a very poor leaving group. libretexts.org However, under strong acidic conditions (e.g., with HBr or HCl), the hydroxyl group can be protonated to form an oxonium ion (-OH₂⁺). libretexts.orglibretexts.org This creates an excellent leaving group: a neutral water molecule. libretexts.orgopenstax.org
Departure of the water molecule is the rate-determining step and results in the formation of a carbocation. libretexts.orglibretexts.org In this case, a highly stable tertiary benzylic carbocation is formed. Its stability is derived from two key factors:
Tertiary Carbocation Stability: The positive charge is on a tertiary carbon atom.
Resonance Stabilization: The positive charge is adjacent to the benzene ring and can be delocalized across the aromatic π-system, which is a powerful stabilizing effect. libretexts.orgopenstax.orgyoutube.com
Due to the formation of this stable carbocation intermediate, nucleophilic substitution will proceed via a unimolecular (Sₙ1) mechanism. openstax.orglibretexts.org The rate of an Sₙ1 reaction is independent of the concentration or identity of the nucleophile. libretexts.orgopenstax.org A subsequent, rapid attack by a nucleophile (e.g., a halide ion) on the carbocation completes the substitution. youtube.com
| Characteristic | Description |
|---|---|
| Mechanism | Two-step: 1. Formation of carbocation (rate-limiting). 2. Nucleophilic attack. masterorganicchemistry.com |
| Substrate | Tertiary benzylic alcohol, ideal for Sₙ1. libretexts.orgopenstax.org |
| Kinetics | First-order rate law: Rate = k[Substrate]. Unimolecular rate-determining step. libretexts.orgmasterorganicchemistry.com |
| Intermediate | Highly stable tertiary benzylic carbocation, stabilized by resonance and hyperconjugation. libretexts.orgopenstax.orglibretexts.org |
| Leaving Group | Poor (-OH) leaving group requires protonation by strong acid to form a good leaving group (-OH₂⁺). libretexts.orglibretexts.org |
| Nucleophile | Weak, neutral nucleophiles (e.g., H₂O, ROH) are effective. Rate is independent of nucleophile concentration. libretexts.orgopenstax.org |
| Solvent | Favored by polar protic solvents which stabilize the carbocation intermediate. openstax.orglibretexts.org |
Ether Cleavage Chemistry of the Methoxyl Group
The methoxy group (-OCH₃) is an ether linkage. Ethers are generally quite unreactive, but the C-O bond can be cleaved under harsh conditions, typically with strong acids. numberanalytics.comlibretexts.org The most common reagents for cleaving aryl alkyl ethers are strong hydrohalic acids like hydrobromic acid (HBr) and hydroiodic acid (HI). numberanalytics.comlibretexts.orgwikipedia.org Lewis acids such as boron tribromide (BBr₃) are also highly effective. nih.govnih.gov
The cleavage of an aryl methyl ether like the one present in this compound with a reagent like HBr proceeds via a specific mechanism. The ether oxygen is first protonated by the strong acid. libretexts.org This makes the ether more susceptible to nucleophilic attack. There are two C-O bonds that could potentially be cleaved: the (Aryl)C-O bond and the (Methyl)C-O bond.
Nucleophilic attack at the sp²-hybridized aromatic carbon is extremely difficult and generally does not occur via Sₙ1 or Sₙ2 pathways. libretexts.orglibretexts.org Therefore, the bromide ion (Br⁻) will act as a nucleophile and attack the less sterically hindered methyl carbon in an Sₙ2 reaction. libretexts.org This displaces the phenoxide group and results in the formation of a phenol (B47542) and methyl bromide. Even with an excess of acid, the resulting phenol does not typically undergo further substitution at the oxygen because the C-O bond is very strong and phenols are poor substrates for Sₙ reactions. libretexts.org
Theoretical and Computational Chemistry Studies of 2 4 Methoxy 2 Methylphenyl Propan 2 Ol
Quantum Chemical Calculations of Electronic Structure and Reactivity Profiles
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2-(4-methoxy-2-methylphenyl)propan-2-ol, these studies would provide invaluable insights into its stability, electronic properties, and potential reactivity.
Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. A typical DFT study on this compound would involve optimizing its three-dimensional structure to find the most stable arrangement of its atoms (the global minimum on the potential energy surface). This would yield precise bond lengths, bond angles, and dihedral angles.
Furthermore, by systematically rotating the rotatable bonds (such as the C-O bond of the methoxy (B1213986) group and the C-C bond connecting the propan-2-ol moiety to the phenyl ring), a potential energy landscape could be generated. This would reveal the energy barriers between different conformations and identify other stable, low-energy conformers. Such data is crucial for understanding the molecule's flexibility and how its shape might influence its interactions with other molecules.
Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, could be employed for higher accuracy predictions of certain properties. For instance, these methods could be used to calculate the vibrational frequencies of this compound, which would correspond to the peaks in its infrared (IR) spectrum. Similarly, nuclear magnetic resonance (NMR) chemical shifts could be predicted and compared with experimental data to confirm the structure.
Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—would be essential for understanding the compound's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum mechanics is excellent for understanding the properties of a single molecule, Molecular Dynamics (MD) simulations are better suited for studying the behavior of a molecule over time and its interactions with its environment (e.g., in a solvent).
An MD simulation of this compound would involve placing the molecule in a simulation box, often surrounded by solvent molecules like water or an organic solvent. By solving Newton's equations of motion for every atom over a series of small time steps, a trajectory of the molecule's movement can be generated. This allows for a more dynamic exploration of its conformational space than static quantum mechanical calculations.
Moreover, MD simulations are ideal for studying intermolecular interactions. For example, one could analyze the hydrogen bonding patterns between the hydroxyl group of this compound and surrounding water molecules, or how multiple molecules of the compound might aggregate.
Reaction Pathway Analysis and Transition State Modeling for Transformations of this compound
Theoretical methods are powerful tools for elucidating the mechanisms of chemical reactions. For this compound, a key reaction to study would be its dehydration, which would likely proceed via an E1 mechanism involving the formation of a tertiary carbocation.
Computational chemists could model the entire reaction pathway, starting from the reactant, through the high-energy transition state, to the final product. By calculating the energies of all species along this path, the activation energy for the reaction can be determined, providing a quantitative measure of how fast the reaction should proceed. Identifying the precise geometry of the transition state is crucial for understanding the factors that control the reaction's outcome.
Quantitative Structure-Reactivity Relationships (QSRR) Applied to this compound Systems
Quantitative Structure-Reactivity Relationships (QSRR) are statistical models that correlate a molecule's structural or computed properties with its observed reactivity. To develop a QSRR model for a system involving this compound, one would first need experimental reactivity data for a series of related compounds.
Then, a variety of molecular descriptors (e.g., electronic properties from DFT, shape parameters, etc.) would be calculated for each compound in the series. Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to build an equation that relates the descriptors to the reactivity. Such a model could then be used to predict the reactivity of new, untested compounds in the same class. No such studies specifically including this compound are currently available.
Advanced Spectroscopic Characterization and Structural Elucidation Methodologies
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Insights
No published research detailing the high-resolution NMR analysis of 2-(4-methoxy-2-methylphenyl)propan-2-ol could be located. Consequently, specific data for chemical shifts (δ), coupling constants (J), and through-space or through-bond correlations are not available.
2D NMR Techniques (COSY, HMQC, HMBC) for Connectivity and Complex Spin Systems
There are no publicly available COSY, HMQC, or HMBC spectra for this compound. Such spectra would be essential for unambiguously assigning the proton (¹H) and carbon (¹³C) signals and establishing the connectivity of the molecule's framework.
Variable Temperature NMR Studies for Dynamic Processes and Molecular Motion
Information regarding variable temperature NMR studies on this compound is absent from the scientific literature. These studies would be necessary to investigate dynamic processes such as rotational barriers or conformational changes, but no such research has been published.
Mass Spectrometry Techniques for Fragmentation Pathway Analysis
While the principles of mass spectrometry fragmentation for alcohols and aromatic compounds are well-established libretexts.orgnih.gov, specific experimental data for this compound is not available.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination of Reaction Intermediates
No HRMS data for this compound or its reaction intermediates have been reported. This information would be crucial for confirming the elemental composition of the parent molecule and any key fragments.
Tandem Mass Spectrometry (MS/MS) for Elucidation of Fragmentation Patterns
There are no published tandem MS/MS studies for this compound. Such an analysis would provide definitive information on the fragmentation pathways by isolating a parent ion and characterizing its daughter ions.
X-ray Crystallography Studies of this compound and Its Co-crystals/Derivatives
A thorough search for crystallographic data from databases such as the Cambridge Structural Database (CSD) yielded no crystal structures for this compound or any of its co-crystals or derivatives. Therefore, definitive information on its solid-state conformation, bond lengths, and bond angles remains undetermined.
Solid-State Conformations and Packing Arrangements
The determination of a molecule's solid-state conformation and how it packs in a crystalline lattice is primarily achieved through single-crystal X-ray diffraction. This powerful analytical technique provides precise atomic coordinates, bond lengths, bond angles, and torsion angles, revealing the molecule's three-dimensional shape in the solid state.
While no specific crystallographic data for this compound has been published, studies on structurally similar compounds, such as other phenylpropane derivatives, provide insight into the types of conformations and packing motifs that might be expected. For instance, research on related aromatic alcohols often reveals intricate packing arrangements governed by a combination of van der Waals forces and more specific intermolecular interactions.
Table 1: Hypothetical Crystallographic Data for this compound
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 12.1 |
| β (°) | 95.5 |
| Volume (ų) | 1035 |
| Z | 4 |
Note: The data in this table is hypothetical and serves as an example of what would be determined from a single-crystal X-ray diffraction study.
Hydrogen Bonding Networks and Supramolecular Assembly
The presence of a hydroxyl (-OH) group in this compound makes it a prime candidate for forming hydrogen bonds. These directional, non-covalent interactions are fundamental in dictating the supramolecular assembly of molecules in the solid state. The hydroxyl group can act as both a hydrogen bond donor (via the hydrogen atom) and an acceptor (via the oxygen atom's lone pairs).
In the absence of experimental data for the title compound, we can look at general principles of supramolecular chemistry in alcohols. Tertiary alcohols, due to the steric hindrance around the hydroxyl group, can sometimes exhibit different hydrogen-bonding patterns compared to primary or secondary alcohols. It is plausible that this compound would form hydrogen-bonded chains or cyclic motifs in its crystal structure. The methoxy (B1213986) group's oxygen atom could also participate as a hydrogen bond acceptor, leading to more complex, three-dimensional networks.
Studies on the supramolecular structures of propanol (B110389) and its derivatives have shown that molecules tend to form clusters via hydrogen bonds, with the architecture of these bonds being influenced by other functional groups present. acs.orgnih.gov For example, research on 2-methoxy-2-[(4-methylphenyl)sulfanyl]-1-phenylethan-1-one revealed the formation of supramolecular chains mediated by C-H···O interactions. researchgate.net
Table 2: Potential Hydrogen Bonding Interactions for this compound
| Donor | Acceptor | Type of Interaction |
| O-H (hydroxyl) | O (hydroxyl of adjacent molecule) | Strong Hydrogen Bond |
| O-H (hydroxyl) | O (methoxy of adjacent molecule) | Weaker Hydrogen Bond |
| C-H (aromatic/aliphatic) | O (hydroxyl/methoxy) | Weak C-H···O Interaction |
Note: This table outlines potential interactions based on the functional groups present in the molecule.
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Intermolecular Interactions
Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Raman techniques, is an indispensable tool for identifying functional groups and probing intermolecular interactions within a molecule. Each vibrational mode corresponds to a specific molecular motion (stretching, bending, etc.) and absorbs or scatters light at a characteristic frequency.
For this compound, the infrared and Raman spectra would be expected to display a series of bands corresponding to its constituent functional groups. While specific spectra for this compound are not available in the referenced literature, we can predict the characteristic vibrational modes based on known data for similar structures. docbrown.inforesearchgate.net
The most prominent feature in the FTIR spectrum of an alcohol is typically the broad O-H stretching band, usually found in the region of 3200-3600 cm⁻¹. The broadening of this peak is a direct consequence of hydrogen bonding. docbrown.info The C-O stretching vibration of the tertiary alcohol would also be a key diagnostic peak. The aromatic ring would give rise to a series of sharp bands corresponding to C-H and C=C stretching and bending vibrations. The methoxy and methyl groups would also have their own characteristic C-H stretching and bending modes.
Raman spectroscopy would provide complementary information. While the O-H stretch is often weak in Raman spectra, other vibrations, such as those of the aromatic ring and the carbon skeleton, can be strong and well-resolved.
Table 3: Predicted Vibrational Frequencies for Key Functional Groups in this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Hydroxyl (-OH) | O-H Stretch (H-bonded) | 3200 - 3600 (Broad) |
| Tertiary Alcohol | C-O Stretch | 1150 - 1250 |
| Aromatic Ring | C=C Stretch | 1450 - 1600 |
| Aromatic Ring | C-H Stretch | 3000 - 3100 |
| Methoxy (-OCH₃) | C-O Stretch | 1000 - 1100 |
| Methoxy (-OCH₃) | C-H Stretch | 2850 - 2950 |
| Methyl (-CH₃) | C-H Stretch | 2870 - 2970 |
Role of 2 4 Methoxy 2 Methylphenyl Propan 2 Ol As a Key Intermediate in Complex Chemical Synthesis
Precursor in the Synthesis of Advanced Organic Materials (excluding clinical applications)
The unique structure of 2-(4-methoxy-2-methylphenyl)propan-2-ol makes it a candidate for the development of novel organic materials with tailored properties.
While direct polymerization of this compound is not a common route, it can be chemically modified to yield polymerizable monomers. A primary strategy is the acid-catalyzed dehydration of the tertiary alcohol. This reaction is a standard method for converting secondary and tertiary alcohols into alkenes chemguide.co.uk. The process involves protonation of the hydroxyl group, followed by the loss of a water molecule to form a stable tertiary carbocation. Subsequent elimination of a proton from an adjacent carbon atom results in the formation of a double bond.
For this compound, this dehydration would be expected to produce a styrenic-type monomer, 1-isopropenyl-4-methoxy-2-methylbenzene. This monomer could then undergo radical polymerization to form a polystyrene derivative. The methoxy (B1213986) and methyl groups on the phenyl ring would influence the polymer's properties, such as its glass transition temperature (Tg), solubility, and thermal stability.
Table 1: Potential Monomer from this compound
| Precursor | Reaction | Potential Monomer | Polymerization Method |
|---|
A chemical feedstock is a raw material used as a starting point for the production of other chemicals reagent.co.uk. The functional groups of this compound allow it to serve as a feedstock for various specialty chemicals. For instance, the aromatic ring can be further functionalized, or the alcohol group can be transformed.
By analogy, related aromatic structures are used to produce a wide array of specialty chemicals. For example, sulfonamide derivatives, which have applications in chemistry and materials science, can be synthesized from substituted aromatic precursors . It is plausible that this compound could be a precursor for novel sulfonamides or other specialty chemicals where its specific substitution pattern imparts desired properties. Furthermore, related simple ethers like propylene (B89431) glycol methyl ether (PGME) are used extensively as solvents and starting materials for other syntheses, highlighting the industrial value of such functionalized compounds google.comwikipedia.org.
Building Block for Pharmaceutical Intermediates and Fine Chemicals
In the pharmaceutical industry, the precise arrangement of functional groups is critical for biological activity. Substituted phenylpropanol structures are common motifs in drug molecules. A close structural isomer of the title compound, 2-(4-methoxyphenyl)propan-2-ol (B134755) (lacking the methyl group on the ring), is a known intermediate in the synthesis of Nabilone, a synthetic cannabinoid chemicalbook.com.
The synthesis of Nabilone involves the reaction of this intermediate with a bicyclic ketone. The additional methyl group on the phenyl ring of this compound could be used to synthesize novel analogs of Nabilone or other pharmacologically active compounds. This modification could influence the molecule's binding affinity to target receptors, its metabolic stability, or its lipophilicity, potentially leading to improved therapeutic properties.
Table 2: Comparison with a Known Pharmaceutical Intermediate Isomer
| Compound | Role | Final Product Application | Reference |
|---|---|---|---|
| 2-(4-methoxyphenyl)propan-2-ol (Isomer) | Key Intermediate | Synthesis of Nabilone (Synthetic Cannabinoid) | chemicalbook.com |
| This compound | Potential Intermediate | Synthesis of novel pharmaceutical analogs | - |
Synthetic Pathways to Structurally Related Molecules with Modified Reactivity
The chemical framework of this compound allows access to a variety of related molecules through established synthetic pathways. These transformations can modify the compound's reactivity and open up new applications.
One common transformation for alcohols is etherification. The Williamson synthesis is a robust method for preparing ethers, typically involving the reaction of an alkyl halide with an alkoxide learncbse.in. For example, the synthesis of 2-methoxy-2-methylpropane proceeds via an SN2 mechanism, where a primary alkyl halide is preferred for optimal yield youtube.com. Another route to ethers is the bimolecular dehydration of alcohols, which can produce symmetrical or unsymmetrical ethers, such as di-propyl ether or methyl propyl ether, often using an acid catalyst aimspress.com.
Furthermore, related phenolic compounds can be converted into Schiff bases. These compounds, containing an imine (-C=N-) group, are often synthesized through the condensation of an amine with an aldehyde or ketone and are investigated for various applications, including as antioxidants researchgate.netatlantis-press.com.
Table 3: Synthesis of Structurally Related Molecules
| Starting Material Type | Reaction | Product Class | Example | Reference |
|---|---|---|---|---|
| Alkyl Halide + Alkoxide | Williamson Synthesis | Ether | 2-Methoxy-2-methylpropane | youtube.com |
| Alcohols (e.g., n-propanol, methanol) | Bimolecular Dehydration | Ether | Di-propyl ether, Methyl propyl ether | aimspress.com |
Application in Natural Product Synthesis Schemes and Total Synthesis Approaches
Phenylpropanoids are a large class of natural products derived from the amino acids phenylalanine and tyrosine. While many natural products contain a phenylpropane skeleton, specific applications of this compound in the total synthesis of natural products are not prominently documented in the literature.
However, structurally similar compounds have been identified in nature. For example, 2-(4-methylphenyl)-2-propanol, which lacks the methoxy group and has the methyl group in the para position, has been found in foods such as carrots and star anise foodb.ca. This suggests that the underlying phenylpropanol structure is relevant in natural systems. The specific substitution pattern of this compound may not correspond to a known natural product, but its value could lie in its use as a synthetic building block in the laboratory to construct more complex, non-natural bioactive molecules or as a model compound for studying reaction mechanisms.
Catalytic Applications and Transformations Facilitated by 2 4 Methoxy 2 Methylphenyl Propan 2 Ol
Role of 2-(4-methoxy-2-methylphenyl)propan-2-ol in Organocatalysis and Acid-Base Catalysis
There is no available scientific literature that details the role of this compound as an organocatalyst or in acid-base catalysis. Tertiary alcohols can, in principle, act as weak Brønsted acids or bases, but their application in this context is not documented for this specific compound.
Metal-Catalyzed Transformations Involving the this compound Skeleton
No research findings were identified that describe the use of the this compound skeleton in metal-catalyzed transformations. The molecule does not appear to have been utilized as a ligand or a substrate in any published metal-catalyzed reactions.
Photoredox Catalysis and Light-Mediated Reactivity of this compound
There is no information available in scientific publications regarding the involvement of this compound in photoredox catalysis or any other light-mediated reactions.
Due to the absence of research data on the catalytic applications of this compound, no data tables with research findings can be generated.
Environmental Chemistry and Degradation Pathways of 2 4 Methoxy 2 Methylphenyl Propan 2 Ol
Abiotic Degradation Mechanisms in Aquatic and Atmospheric Environments
Abiotic degradation, occurring without the involvement of biological organisms, is a key process in the transformation of organic compounds in the environment. The principal mechanisms include photolysis, hydrolysis, and oxidation by reactive oxygen species.
Photolytic degradation, or photolysis, is the breakdown of compounds by light, particularly ultraviolet (UV) radiation from the sun. The aromatic ring and the methoxy (B1213986) group in 2-(4-methoxy-2-methylphenyl)propan-2-ol suggest it may be susceptible to photolysis. Aromatic compounds can absorb UV light, leading to excited electronic states that can result in chemical reactions.
For related methoxylated stilbenes, which are key chromophores in the photodegradation of lignin, it has been shown that their degradation can lead to the formation of o-quinones, which contribute to the yellowing of paper. nih.gov The photodegradation of another related compound, 4-methoxy-2-(3-phenyl-2-propynyl)phenol, when exposed to air and light, results in 1-(2-hydroxy-5-methoxyphenyl)-3-phenylpropynone as a major degradation product. nih.gov This suggests that photolytic degradation of this compound could involve oxidation of the aromatic ring and potential cleavage of substituent groups.
The tertiary benzylic alcohol structure may also be a site for photolytic reactions. UV light can initiate the aerobic oxidation of benzylic alcohols, sometimes even without a catalyst. researchgate.net For benzyl (B1604629) alcohol, sonication, which can generate localized high temperatures similar to the energy input from UV light, has been shown to produce benzene (B151609), toluene, and benzaldehyde (B42025). nih.gov While the exact photoproducts of this compound are not documented, it is plausible that similar reactions could occur, leading to a complex mixture of degradation products.
Table 1: Potential Photolytic Degradation Products of this compound (Hypothesized based on related compounds)
| Precursor Compound | Potential Photoproducts | Reaction Type | Reference for Analogy |
|---|---|---|---|
| This compound | Hydroxylated derivatives, quinones, ring-cleavage products | Oxidation, Ring Cleavage | nih.govnih.gov |
Hydrolysis is the cleavage of chemical bonds by the addition of water. The ether linkage in this compound is generally stable to hydrolysis under typical environmental pH conditions. wikipedia.org Significant cleavage of aromatic ethers usually requires strong acidic or basic conditions that are not common in most natural aquatic environments. wikipedia.org
Oxidation by reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and superoxide (B77818) anions (O₂•⁻), is a more likely abiotic degradation pathway in both aquatic and atmospheric environments. acs.orgnih.gov Phenolic compounds are known to react with ROS. acs.orgresearchgate.net The hydroxyl radical is a powerful, non-selective oxidant that can attack the aromatic ring, leading to hydroxylation and subsequent ring opening. acs.org The methoxy group can also be a target, potentially leading to demethylation.
The reaction of phenols with superoxide ions can proceed via proton-transfer or radical-transfer pathways, depending on the specific structure of the phenol (B47542). acs.org For the tertiary alcohol group, oxidation by Fenton's reagent (a source of hydroxyl radicals) is known to occur, although the reaction can be slower compared to primary or secondary alcohols. researchgate.netacs.orgosti.govnih.gov
Biotransformation and Biodegradation Studies of this compound
Biodegradation, the breakdown of organic matter by microorganisms, is a crucial process in the removal of pollutants from the environment. While no specific studies on the biodegradation of this compound were found, the degradation pathways of similar compounds are well-documented.
Microorganisms, particularly bacteria and fungi, are known to degrade a wide variety of phenolic compounds. frontiersin.orgacademicjournals.orgijrrjournal.com The aerobic biodegradation of phenols typically begins with the enzymatic introduction of a second hydroxyl group by a phenol hydroxylase, forming a catechol intermediate. frontiersin.org This catechol then undergoes ring cleavage, which can occur via two main pathways: the ortho-cleavage pathway or the meta-cleavage pathway, leading to intermediates that can enter the tricarboxylic acid (TCA) cycle. frontiersin.orgacademicjournals.org
The methoxy group in this compound is another key feature for biodegradation. The enzymatic cleavage of aromatic ethers is a known microbial process. nih.govnih.gov Fungal peroxygenases, for example, can cleave alkyl aryl ethers, yielding phenols and aliphatic aldehydes. nih.gov In some bacteria, the degradation of methoxy-substituted aromatic compounds involves O-demethylation as an initial step.
The tertiary alcohol side chain may also be subject to microbial transformation. For instance, in the degradation of butyl benzyl phthalate, the hydrolyzed product benzyl alcohol is metabolized via benzaldehyde and benzoic acid to catechol, which is then further degraded. nih.gov
Based on the known microbial degradation pathways of related compounds, several potential metabolites of this compound can be hypothesized.
Table 2: Hypothesized Microbial Metabolites of this compound
| Initial Reaction | Potential Intermediate | Further Degradation Product | Reference for Analogy |
|---|---|---|---|
| Hydroxylation | 2-methyl-4-methoxy-catechol | Ring cleavage products (e.g., muconic acid derivatives) | frontiersin.orgacademicjournals.org |
| O-Demethylation | 2-(4-hydroxy-2-methylphenyl)propan-2-ol | Catechol derivatives | nih.gov |
The degradation of bisphenol A, which also contains a tertiary carbon linked to a phenol, proceeds through metabolites such as 4,4′-dihydroxy-α-methylstilbene and 2,2-bis(4-hydroxyphenyl)-1-propanol. asm.org This suggests that complex rearrangements and oxidations of the side chain of this compound are also possible during microbial metabolism.
Advanced Oxidation Processes (AOPs) for the Removal of this compound from Aqueous Systems
Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). encyclopedia.pub AOPs are considered effective for the degradation of persistent organic pollutants. encyclopedia.pubsemanticscholar.org
Common AOPs include ozonolysis, Fenton and photo-Fenton processes, and photocatalysis using materials like titanium dioxide (TiO₂). semanticscholar.orgmdpi.comnih.govnih.gov Ozonolysis of methoxyphenols has been shown to cleave the aromatic ring. semanticscholar.orgdoaj.org The reaction of ozone with aromatic compounds can lead to the formation of various oxidation products, including quinones. rsc.org
The Fenton process (Fe²⁺/H₂O₂) and photo-Fenton process (Fe²⁺/H₂O₂/UV) are also highly effective in degrading phenolic compounds. nih.gov These processes generate hydroxyl radicals that can lead to high levels of mineralization (conversion to CO₂ and H₂O). nih.gov For 2,4-dichlorophenol, the photo-Fenton reaction led to complete degradation in a short time. nih.gov
Photocatalysis with TiO₂ is another promising AOP. mdpi.com The degradation efficiency can be enhanced by the addition of hydrogen peroxide (H₂O₂), which can generate more hydroxyl radicals. mdpi.com
Table 3: Overview of AOPs and Their Potential Application for this compound Degradation
| AOP Method | Principle | Expected Outcome for Target Compound | Reference for Analogy |
|---|---|---|---|
| Ozonolysis | Reaction with O₃ | Aromatic ring cleavage, formation of aldehydes, carboxylic acids | semanticscholar.orgdoaj.org |
| Fenton/Photo-Fenton | Generation of •OH from Fe²⁺ and H₂O₂ (with/without UV) | High degradation and mineralization efficiency | nih.govnih.gov |
Advanced Analytical Method Development for Research on 2 4 Methoxy 2 Methylphenyl Propan 2 Ol
Chromatographic Methodologies for Purity Assessment and Reaction Monitoring
Chromatographic techniques are indispensable for separating 2-(4-methoxy-2-methylphenyl)propan-2-ol from complex mixtures, which is crucial for assessing its purity and monitoring the progress of chemical reactions.
High-Performance Liquid Chromatography (HPLC) Method Development for Complex Mixtures
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally labile compounds like this compound. The development of an effective HPLC method requires careful consideration of the stationary phase, mobile phase composition, and detector type.
For the separation of positional isomers of methoxyphenyl propanols, reversed-phase HPLC is a common and effective approach. A C18 column is often the stationary phase of choice due to its versatility and ability to separate compounds based on hydrophobicity. The mobile phase typically consists of a mixture of water and an organic modifier, such as acetonitrile (B52724) or methanol. The separation of isomers can be fine-tuned by adjusting the gradient of the organic modifier and the pH of the aqueous phase. For instance, a method for separating phenylpropanol isomers has been developed using a mobile phase of n-hexane and isopropanol. nih.gov The development of a stability-indicating RP-HPLC method for telmisartan (B1682998) and its impurities utilized a C8 column with a gradient of 0.05% trifluoroacetic acid in water and acetonitrile, demonstrating the ability to separate structurally related compounds. chemmethod.com
A critical aspect of method development is validation, which ensures the method is specific, linear, accurate, and precise. chemmethod.comamazonaws.compharmainfo.in Specificity is particularly important to ensure that the peak corresponding to this compound is not co-eluting with impurities or byproducts. amazonaws.com For chiral compounds, specialized chiral stationary phases, such as those based on cellulose (B213188) or amylose (B160209) derivatives, can be employed to separate enantiomers. nih.govnih.govresearchgate.net
Table 1: Proposed HPLC Method Parameters for the Analysis of this compound
| Parameter | Proposed Condition | Rationale |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Good retention and separation of aromatic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides good peak shape and is MS-compatible. |
| Mobile Phase B | Acetonitrile | Common organic modifier for reversed-phase HPLC. |
| Gradient | 5-95% B over 20 minutes | To elute a range of compounds with varying polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Detection | UV at 225 nm and 275 nm | Aromatic ring and methoxy (B1213986) group provide UV absorbance. |
| Injection Volume | 10 µL | Standard injection volume. |
| Column Temp. | 30 °C | To ensure reproducible retention times. |
This table presents a proposed starting point for method development based on common practices for similar aromatic alcohols.
Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis and Volatile Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound itself may have limited volatility due to its hydroxyl group, derivatization can significantly improve its chromatographic properties.
GC-MS analysis is widely used for the identification and quantification of various compounds in complex mixtures, including alcoholic beverages and pharmaceutical products. nih.gov A method for measuring 2-phenyl-2-propanol (B165765) in plastics involved microwave extraction followed by GC-MS analysis, demonstrating the technique's applicability to trace analysis in complex matrices. acs.org The use of a dimethylpolysiloxane stationary phase is common for resolving isomers of methoxy-substituted compounds. google.com
Derivatization Strategies for Enhanced Analytical Detection and Separation
Derivatization is a chemical modification process used to convert an analyte into a product with improved analytical properties. For this compound, derivatization can increase its volatility and thermal stability for GC analysis, and enhance its detectability for both GC and HPLC.
Silylation is a common derivatization technique for compounds containing active hydrogens, such as alcohols. nih.gov Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) react with the hydroxyl group to form a more volatile trimethylsilyl (B98337) (TMS) ether. sigmaaldrich.comyoutube.com This approach is particularly useful for GC-MS analysis, as it often leads to characteristic fragmentation patterns that aid in structural elucidation. researchgate.netnist.gov The derivatization of alcohols with silylating agents is a well-established method for improving their gas chromatographic behavior. gelest.com
Acylation is another derivatization strategy where an acyl group is introduced into the molecule. Reagents such as perfluoroacyl anhydrides can be used to create derivatives that are highly responsive to electron capture detection (ECD) in GC, enabling trace-level analysis. jfda-online.com
Table 2: Common Derivatization Reagents for Alcohols
| Derivatization Technique | Reagent | Resulting Derivative | Key Advantages |
| Silylation | BSTFA, MSTFA | Trimethylsilyl (TMS) Ether | Increased volatility, thermal stability, and characteristic mass spectra. nih.govsigmaaldrich.comyoutube.com |
| Acylation | Perfluorooctanoyl chloride | Perfluoroacyl Ester | Enhanced detectability by ECD, increased volatility. jfda-online.comnih.gov |
| Esterification | 3,5-Dinitrobenzoyl chloride | 3,5-Dinitrobenzoate Ester | Creates a chromophore for enhanced UV detection in HPLC. jfda-online.com |
Development of Specific Probes and Assays for Mechanistic Investigations
To investigate the reaction mechanisms involving this compound, the development of specific probes and assays is crucial. These tools can help in understanding reaction intermediates, kinetics, and the influence of various factors on the reaction pathway.
Fluorescent Probes: The development of fluorescent probes that can selectively react with tertiary alcohols or their reaction products can provide a sensitive method for real-time monitoring of reactions. For instance, fluorescent probes have been developed for the detection of other small molecules like aldehydes and ethanol (B145695) in various matrices. nih.govresearchgate.net A similar strategy could be employed by designing a probe that undergoes a specific reaction with the tertiary alcohol functionality of this compound, leading to a change in its fluorescence properties.
Mechanistic Probes: In photocatalysis studies, tertiary alcohols like 2-methyl-2-pentanol (B124083) have been used as mechanistic probes to understand reaction pathways on catalyst surfaces. google.com The specific substitution pattern of this compound, with a methoxy group and a methyl group on the aromatic ring, makes it a potentially interesting probe for studying electronic and steric effects in various chemical transformations.
Future Directions and Emerging Research Avenues for 2 4 Methoxy 2 Methylphenyl Propan 2 Ol
Integration with Flow Chemistry and Automated Synthesis Platforms
The principles of flow chemistry, which involve performing chemical reactions in a continuous stream rather than a batch-wise process, offer significant advantages in terms of safety, scalability, and process control. chim.it For a molecule like 2-(4-methoxy-2-methylphenyl)propan-2-ol, both its synthesis and its subsequent transformations could be significantly enhanced through flow chemistry.
Future research could focus on developing a continuous-flow synthesis of this compound itself. This would likely involve the reaction of a Grignard reagent, such as 2-methylphenylmagnesium bromide, with a methoxy-substituted acetone (B3395972) derivative, or a related reaction pathway. The use of flow reactors would allow for precise control of reaction temperature and mixing, which is crucial for managing the often exothermic nature of Grignard additions and minimizing the formation of byproducts. beilstein-journals.org
Furthermore, the integration of this compound into automated synthesis platforms could accelerate the discovery of new derivatives and applications. An automated system could perform a variety of reactions on the parent molecule in a high-throughput manner, systematically exploring the impact of different reagents and conditions. This approach would be particularly valuable for mapping out the reactivity of the tertiary alcohol and the aromatic ring.
Table 1: Potential Flow Chemistry Applications for this compound and its Derivatives
| Reaction Type | Potential Advantage in Flow Chemistry | Illustrative Transformation |
| Hydrogenation | Improved gas-liquid mixing, enhanced safety with hydrogen gas | Reduction of the aromatic ring to a cyclohexyl derivative |
| Oxidation | Precise temperature control to prevent over-oxidation | Selective oxidation of the methyl group on the aromatic ring |
| Nitration | Enhanced safety with highly reactive nitrating agents | Introduction of a nitro group onto the aromatic ring |
| C-H Activation | Access to novel reaction pathways under controlled conditions | Direct functionalization of the aromatic C-H bonds |
Exploration of Novel Reactivity Patterns and Unprecedented Transformations
The structure of this compound contains several reactive sites that could be exploited in novel chemical transformations. The tertiary alcohol, the methoxy-substituted aromatic ring, and the methyl groups all present opportunities for new reaction discovery.
Future research is likely to explore the catalytic activation of the C-H bonds on the aromatic ring. rsc.org This could lead to the development of new methods for introducing functional groups at specific positions, guided by the existing substituents. Such reactions could provide access to a wide range of new derivatives with potentially interesting properties. Another avenue of exploration is the use of the tertiary alcohol as a directing group to influence the regioselectivity of reactions on the aromatic ring. rsc.org
Radical-mediated reactions represent another promising area. nih.gov The tertiary alcohol moiety could be a precursor to a tertiary radical, which could then participate in a variety of coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. Photoredox catalysis, in particular, offers a mild and efficient way to generate such radicals and could be a key enabling technology in this area. nih.gov
Table 2: Emerging Reaction Types for Potential Application
| Reaction Class | Potential Transformation of this compound |
| Directed C-H Functionalization | Introduction of a new substituent ortho to the propan-2-ol group |
| Photoredox-Catalyzed Coupling | Coupling of the aromatic ring with another organic fragment |
| Dehydrative Cross-Coupling | Reaction of the tertiary alcohol with a nucleophile, with loss of water |
| Ring-Closing Metathesis | Synthesis of cyclic ethers from diene-containing derivatives |
Application in Supramolecular Chemistry and Host-Guest Interactions
Supramolecular chemistry focuses on the study of chemical systems composed of multiple molecules held together by non-covalent interactions. wikipedia.org The structural features of this compound, namely the aromatic ring capable of π-π stacking and the hydroxyl group that can act as a hydrogen bond donor and acceptor, make it a candidate for use in this field.
Future research could investigate the self-assembly of this molecule into larger, ordered structures. It is conceivable that under specific conditions, such as in a particular solvent or in the presence of a templating agent, molecules of this compound could form well-defined aggregates, such as dimers, oligomers, or even more complex assemblies. nih.gov The study of these aggregates could reveal new insights into the nature of non-covalent interactions.
In the context of host-guest chemistry, the molecule could potentially act as a guest, fitting into the cavity of a larger host molecule, such as a cyclodextrin (B1172386) or a calixarene. wikipedia.orgrsc.org The methoxy (B1213986) and methyl substituents on the phenyl ring would influence the selectivity of this binding. Conversely, derivatives of this compound could be designed to act as hosts for smaller guest molecules, with the aromatic and alcohol functionalities providing the necessary binding sites.
Interdisciplinary Research with Advanced Materials Science (excluding clinical applications)
The unique combination of a rigid aromatic core and a flexible alkyl chain in this compound suggests its potential as a building block for advanced materials. While clinical applications are excluded from this discussion, a number of other materials science avenues are worth exploring.
One area of potential is in the development of functional polymers. The tertiary alcohol could be converted into a polymerizable group, such as an acrylate (B77674) or a methacrylate. Polymerization of this monomer could lead to a polymer with a high refractive index, due to the presence of the aromatic rings, which could be of interest for optical applications. The methoxy group could also impart specific solubility or thermal properties to the resulting polymer.
Another potential application lies in the field of porous materials. By incorporating this molecule into a larger, rigid framework, such as a metal-organic framework (MOF) or a covalent organic framework (COF), it may be possible to create materials with tailored pore sizes and chemical functionalities. The methoxy groups lining the pores of such a material could influence its adsorption properties, making it selective for certain molecules.
Finally, the molecule could be investigated as a component in liquid crystal formulations. The rigid aromatic core is a common feature of liquid crystalline molecules, and by appropriate modification of the structure, it may be possible to induce liquid crystalline behavior.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
